N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Attachment of the oxane moiety: This step involves the reaction of the oxane derivative with a suitable leaving group, such as a halide, under basic conditions.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of oxadiazole N-oxides
Reduction: Formation of reduced oxadiazole derivatives
Substitution: Formation of substituted oxane derivatives
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and have similar chemical properties.
Oxane derivatives: These compounds share the oxane moiety and have similar reactivity.
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to its combination of the 1,2,4-oxadiazole ring, pyridine ring, and oxane moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13-21-17(26-22-13)3-2-8-19-18(23)15-4-5-16(20-11-15)25-12-14-6-9-24-10-7-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCANEFYGMSLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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